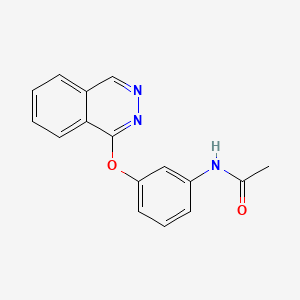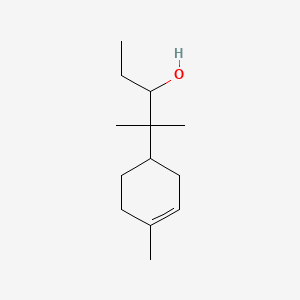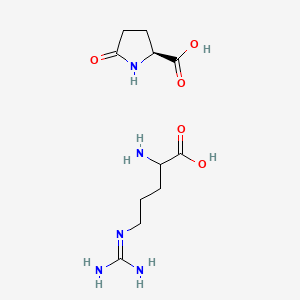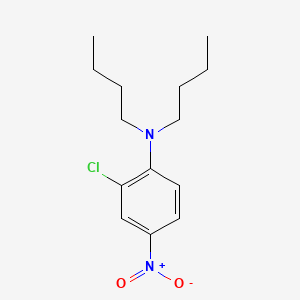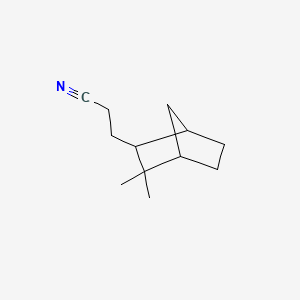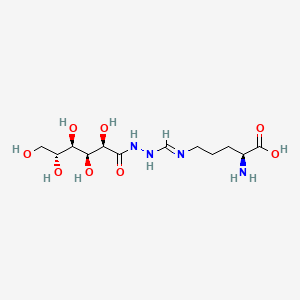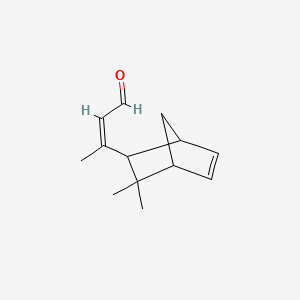
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is an organic compound characterized by a bicyclic structure with a double bond and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aldehyde group: The aldehyde functional group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the bicyclic structure can undergo electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenoic acid.
Reduction: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenol.
Substitution: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-bromo-2-butenal.
Applications De Recherche Scientifique
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)propanoic acid
Uniqueness
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is unique due to its combination of a bicyclic structure with an aldehyde functional group
Propriétés
Numéro CAS |
84682-13-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-2-enal |
InChI |
InChI=1S/C13H18O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h4-7,10-12H,8H2,1-3H3/b9-6- |
Clé InChI |
QCXOQARCPZNLPI-TWGQIWQCSA-N |
SMILES isomérique |
C/C(=C/C=O)/C1C2CC(C1(C)C)C=C2 |
SMILES canonique |
CC(=CC=O)C1C2CC(C1(C)C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


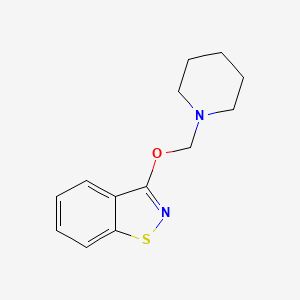

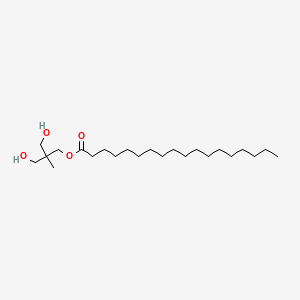
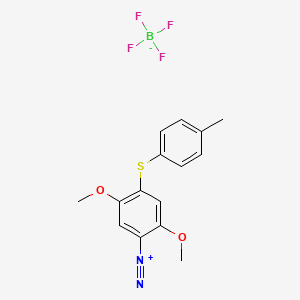

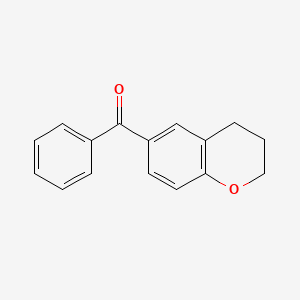
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
